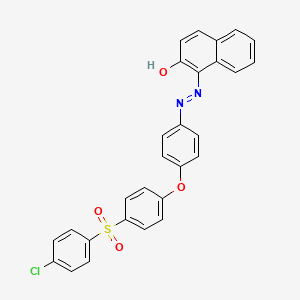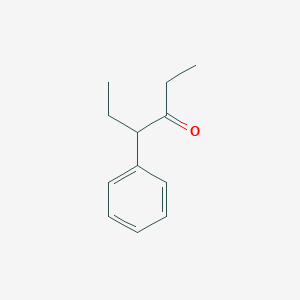
N,N,N'-Tribenzyl-ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’-Tribenzyl-ethane-1,2-diamine: is an organic compound with the molecular formula C23H26N2 and a molecular weight of 330.477 g/mol . This compound is characterized by the presence of three benzyl groups attached to an ethane-1,2-diamine backbone. It is a rare and unique chemical often used in early discovery research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Tribenzyl-ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the amine groups of ethane-1,2-diamine attack the benzyl chloride, resulting in the formation of N,N,N’-Tribenzyl-ethane-1,2-diamine .
Industrial Production Methods
While specific industrial production methods for N,N,N’-Tribenzyl-ethane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and reactant concentrations to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’-Tribenzyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce simpler amines .
Applications De Recherche Scientifique
N,N,N’-Tribenzyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N,N’-Tribenzyl-ethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of coordination complexes or the modification of biological molecules. The specific pathways and targets depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler diamine with two amine groups attached to an ethane backbone.
N,N’-Dimethyl-ethane-1,2-diamine: A derivative with two methyl groups attached to the nitrogen atoms.
N,N,N’,N’-Tetrakis(1H-benzimidazol-2-ylmethyl)ethane-1,2-diamine: A more complex derivative with benzimidazole groups.
Uniqueness
N,N,N’-Tribenzyl-ethane-1,2-diamine is unique due to the presence of three benzyl groups, which impart distinct chemical and physical properties.
Propriétés
Numéro CAS |
78774-31-9 |
|---|---|
Formule moléculaire |
C23H26N2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
N,N',N'-tribenzylethane-1,2-diamine |
InChI |
InChI=1S/C23H26N2/c1-4-10-21(11-5-1)18-24-16-17-25(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15,24H,16-20H2 |
Clé InChI |
HMOBWUSEOFAAAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCCN(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11964646.png)
![(2E)-5-[3-(trifluoromethyl)benzyl]-2-[(2E)-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11964647.png)

![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11964658.png)


![3-methyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11964688.png)
![2-{[5-(biphenyl-4-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11964693.png)

![2-[4-(4-chlorophenyl)-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-phenox yphenyl)acetamide](/img/structure/B11964709.png)

